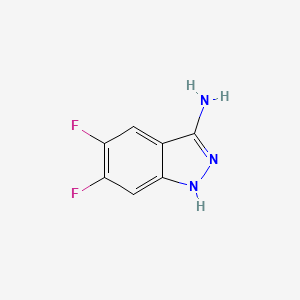

5,6-Difluoro-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMELMDGFYJJKOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303643 | |

| Record name | 5,6-Difluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203897-95-3 | |

| Record name | 5,6-Difluoro-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203897-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Difluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Transformations of 5,6 Difluoro 1h Indazol 3 Amine

Strategic Approaches for the Synthesis of the 5,6-Difluoro-1H-indazole Core

The construction of the 5,6-difluoro-1H-indazole core is a critical step in the synthesis of the target compound. Various strategies have been developed to achieve this, primarily involving the formation of the bicyclic indazole ring system from appropriately fluorinated precursors.

Cyclization Reactions of Fluorinated Precursors

The cyclization of fluorinated precursors is a fundamental approach to constructing the 5,6-difluoro-1H-indazole scaffold. This often involves intramolecular reactions of difluorinated phenyl derivatives. A common strategy begins with a difluorinated aniline, such as 3-fluoro-2-methylaniline. google.com This starting material can undergo a series of reactions, including bromination and subsequent ring closure, to form the desired indazole core. google.com The reaction conditions are typically mild, making this a viable route for larger-scale production. google.com

Another approach involves the use of polyfluorinated arylhydrazones. These precursors can be synthesized from the corresponding polyfluorinated arylhydrazines and carbonyl compounds. researchgate.net The subsequent intramolecular nucleophilic cyclization of the Z-isomers of these hydrazones, often facilitated by a base like potassium carbonate in a suitable solvent, leads to the formation of the indazole ring. researchgate.net

Palladium-Catalyzed C-H Amination and Cross-Coupling Techniques in Indazole Synthesis

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indazole derivatives. Intramolecular C-H amination, catalyzed by palladium, offers a direct method for forming the N-N bond of the indazole ring. nih.gov This can be achieved from aminohydrazones, providing a ligand-free approach to 1H-indazoles. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in constructing the indazole framework. For instance, the reaction of 2-bromobenzaldehydes with arylhydrazines in the presence of a palladium catalyst and a suitable ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can yield 1-aryl-1H-indazoles. rsc.org Similarly, palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds presents another modern approach to synthesizing related aza-heterocycles. nih.gov While direct C3-arylation of the 1H-indazole core has been challenging, recent developments have shown success using palladium acetate (B1210297) with triphenylphosphine (B44618) as a ligand in water, offering a greener alternative. mdpi.com

Synthetic Routes Involving Halogenated Benzonitriles and Hydrazine (B178648) Derivatives

A widely utilized and efficient method for the synthesis of 3-aminoindazoles involves the reaction of ortho-halogenated benzonitriles with hydrazine derivatives. researchgate.netnih.gov The process typically starts with a fluorinated benzonitrile, such as 2-fluoro-5-bromobenzonitrile, which is refluxed with hydrazine hydrate. nih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydrazine displaces the fluorine atom, followed by cyclization to form the 3-aminoindazole ring. nih.gov This method is known for its high yields and relatively short reaction times. nih.gov Variations of this approach have been successfully applied to the synthesis of various substituted 3-aminoindazoles, including those used in the development of pharmaceuticals. nih.gov

Table 1: Synthesis of 3-Aminoindazoles from Halogenated Benzonitriles

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate | 5-bromo-1H-indazol-3-amine | High | nih.gov |

| 3-bromo-6-chloro-2-fluorobenzonitrile | Hydrazine | 7-bromo-4-chloro-1H-indazol-3-amine | 90% | nih.gov |

This table is interactive and allows for sorting and filtering of the data.

Regioselective Fluorination Strategies in Indazole Ring Construction

The introduction of fluorine atoms at specific positions of the indazole ring is crucial for modifying the compound's properties. Regioselective fluorination can be achieved using electrophilic fluorinating agents like Selectfluor®. mdpi.com For instance, the fluorination of certain benzotriazinone derivatives with Selectfluor® occurs regioselectively at the enamine-activated position. mdpi.com This strategy highlights the potential for late-stage fluorination in the synthesis of complex heterocyclic systems. While direct fluorination of the pre-formed indazole ring can be challenging, incorporating fluorine atoms into the starting materials, such as difluorinated anilines or benzonitriles, is a more common and controlled approach to achieving the desired 5,6-difluoro substitution pattern. google.com

Functionalization and Derivatization of 5,6-Difluoro-1H-indazol-3-amine

Once the this compound core is synthesized, further modifications can be made to its structure to explore its chemical space and potential applications.

N-Alkylation and N-Acylation at the Indazole Nitrogen Atoms

The indazole ring contains two nitrogen atoms (N1 and N2) that can be functionalized, most commonly through alkylation or acylation. The regioselectivity of these reactions is a key consideration, as the position of the substituent can significantly influence the biological activity of the resulting derivative. beilstein-journals.org

N-alkylation of the indazole scaffold often leads to a mixture of N1 and N2 isomers. beilstein-journals.org However, regioselective N-alkylation can be achieved by carefully choosing the reaction conditions, such as the base and solvent. nih.govd-nb.info For example, using sodium hydride in tetrahydrofuran (B95107) has been shown to favor the formation of the N1-alkylated product. beilstein-journals.orgd-nb.info The steric and electronic effects of substituents on the indazole ring also play a crucial role in directing the regioselectivity of N-alkylation. beilstein-journals.org

N-acylation is another important transformation. It has been suggested that N-acylation of indazoles tends to yield the N1-substituted regioisomer, which is thermodynamically more stable. beilstein-journals.orgd-nb.info This can occur through the isomerization of the initially formed N2-acylindazole. beilstein-journals.orgd-nb.info These functionalization reactions provide a means to attach various side chains and functional groups to the this compound core, enabling the synthesis of a diverse library of derivatives.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-fluoro-2-methylaniline |

| 5-bromo-2-fluorobenzonitrile |

| 5-bromo-1H-indazol-3-amine |

| 3-bromo-6-chloro-2-fluorobenzonitrile |

| 7-bromo-4-chloro-1H-indazol-3-amine |

| 2,6-dichlorobenzonitrile |

| 3-amino-4-chloro-1H-indazole |

| 1,1'-bis(diphenylphosphino)ferrocene |

| Selectfluor® |

| sodium hydride |

| tetrahydrofuran |

| potassium carbonate |

| triphenylphosphine |

This table is interactive and allows for searching and sorting of the compound names.

Advancements in Catalytic Systems and Protecting Group Chemistry for Efficient Synthesis

The efficient synthesis of complex molecules based on the this compound scaffold relies heavily on modern catalytic systems and the strategic use of protecting groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in creating carbon-carbon bonds. For instance, a bromo-substituted indazole can be coupled with various boronic acids or esters in the presence of a palladium catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)₂) and a base such as cesium carbonate. nih.gov This reaction is fundamental for introducing aryl or heteroaryl substituents onto the indazole core, significantly expanding the accessible chemical space. nih.gov Other transition metals, including copper and rhodium, are also employed in various cyclization and C-H activation strategies to construct the indazole ring itself. nih.gov

Protecting group chemistry is essential for managing the reactivity of the different functional groups during a multi-step synthesis. The N-H groups of the indazole ring and the C3-amine can interfere with desired transformations. While specific protecting group strategies for this compound are not extensively detailed in the provided search results, general principles of amine protection are applicable. The C3-amine, for example, can be protected as a carbamate (B1207046) (e.g., Boc or Cbz group), which masks its nucleophilicity and can be selectively removed under acidic or hydrogenolysis conditions, respectively. Similarly, one of the indazole's ring nitrogens is often protected during reactions like cross-coupling to control regioselectivity and improve solubility. The choice of protecting group is critical and must be orthogonal to other reaction conditions in the synthetic sequence.

Structural Characterization and Theoretical Investigations of 5,6 Difluoro 1h Indazol 3 Amine

Spectroscopic Analysis for Structural Elucidation of Indazole Derivatives

Spectroscopic techniques are indispensable tools for confirming the intricate structures of indazole derivatives. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerism and Isomerism

NMR spectroscopy is particularly powerful for studying the tautomerism and isomerism inherent to indazole systems. nih.govmdpi.com The indazole core can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. Multinuclear NMR studies, including ¹H, ¹³C, and ¹⁵N NMR, are instrumental in distinguishing between these forms. csic.esresearchgate.net

For instance, in the ¹H NMR spectrum of certain 1H-indazole-3-amine derivatives, the active hydrogens on the C-1 and C-3 amides typically appear as single peaks in the chemical shift range of δ 10–13 ppm. nih.gov The aromatic hydrogens on the indazole and any attached benzene (B151609) rings resonate between δ 6–8 ppm. nih.gov The analysis of coupling constants, such as the through-space spin-spin couplings between ¹H and ¹⁹F (⁵J(Hα, F)) and ¹³C and ¹⁹F (⁴J(Cα, F)), can reveal conformational preferences in fluorinated compounds. nih.gov These through-space couplings are observed when the interacting nuclei are closer than the sum of their van der Waals radii, providing definitive evidence for specific conformers. nih.gov

In a study of various fluorinated 3-methyl-1H-indazoles, multinuclear magnetic resonance spectroscopy, including solid-state CPMAS, confirmed that they all exist as 1H-tautomers. csic.esrsc.org The structures of the target compounds were confirmed by ¹H NMR, ¹³C NMR, and HR-MS spectroscopy. nih.gov

Table 1: Representative ¹H NMR Spectral Data for 1H-Indazole-3-Amine Derivatives

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Amide NH (C1 & C3) | 10–13 |

| Aromatic CH | 6–8 |

| Acetamide CH₂ | 3–4 |

| Piperazine CH₂ | 2–4 |

Data sourced from a study on 1H-indazole-3-amine derivatives. nih.gov

Applications of Infrared (IR) and Mass Spectrometry (MS)

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic stretching and bending vibrations of N-H, C-F, and C=N bonds help to confirm the presence of the indazole core and its substituents.

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity. For instance, high-resolution mass spectrometry (HR-MS) is routinely used to verify the elemental composition of newly synthesized indazole derivatives. nih.gov Electron Ionization Mass Spectrometry (EI/MS) has been used to study the fragmentation patterns of indazole N-oxide derivatives, providing insights into their structural framework. researchgate.net

Examination of Tautomeric Equilibria within Fluorinated Indazole Systems

The tautomeric equilibrium between the 1H- and 2H-forms is a fundamental aspect of indazole chemistry that significantly influences the molecule's properties and reactivity. nih.gov This equilibrium can be affected by substitution patterns, solvent effects, and temperature.

Computational and Experimental Determination of 1H- and 2H-Tautomer Stability

Both computational and experimental methods are employed to investigate the relative stabilities of indazole tautomers. Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to estimate the energies of the different tautomeric forms. nih.gov Experimental techniques like NMR spectroscopy provide information about the predominant tautomer in solution. mdpi.comcsic.es

Generally, the 1H-indazole tautomer is thermodynamically more stable and predominates over the 2H-form. nih.govresearchgate.net However, theoretical estimations on a range of NH-indazoles have suggested that in some specific cases, the 2H-tautomer could be more stable. nih.gov Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives using semiempirical AM1 and DFT B3LYP/6-31G** methods indicated that in the gas phase, the 2H tautomer is the most stable. nih.gov In solution, however, the energy differences can be small, and dipole moments can influence the equilibrium. nih.gov

Table 2: Calculated Relative Stabilities of Indazole Tautomers

| Method | Basis Set | Most Stable Tautomer (Gas Phase) |

|---|---|---|

| AM1 | - | 2H |

| B3LYP | 6-31G** | 2H |

Based on studies of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. nih.gov

Influence of Fluorine Substitution on Tautomeric Preferences and Dynamics

Fluorine substitution can significantly impact the electronic properties of the indazole ring, thereby influencing the tautomeric equilibrium. The high electronegativity of fluorine can alter the acidity of the N-H protons and the basicity of the nitrogen atoms, shifting the preference for one tautomer over the other. mdpi.com Fluorine's ability to participate in hydrogen bonding can also play a role in stabilizing certain tautomeric forms, particularly in the solid state. nih.gov

Studies on fluorinated 3-methyl-1H-indazoles have consistently shown that these compounds exist as the 1H-tautomer. csic.esrsc.org The introduction of fluorine atoms can also influence the supramolecular structure, which in turn can affect tautomeric preference in the crystal lattice. rsc.orgcsic.es For example, the presence of fluorine can lead to the formation of different hydrogen bonding networks, such as catemers instead of dimers. csic.esrsc.org

Solid-State Structural Analysis of Related Indazole Compounds (e.g., X-ray Crystallography)

X-ray crystallography provides definitive proof of the molecular structure in the solid state, including the specific tautomeric form and the intermolecular interactions that govern the crystal packing. csic.esmdpi.com

The crystal structures of several fluorinated indazole derivatives have been determined, revealing important details about their supramolecular organization. csic.esrsc.org For instance, while 3-methyl-1H-indazole forms hydrogen-bonded dimers in the crystal, the fluorinated derivatives 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole crystallize as catemers, forming helical structures. csic.esrsc.org These findings highlight the profound effect of fluorine substitution on the solid-state assembly of indazole compounds. rsc.orgcsic.es The presence of N–H···N hydrogen bonds is a consistent feature in the crystal structures of indazoles. csic.es

Table 3: Crystal Packing Motifs of Fluorinated Indazoles

| Compound | Crystal Packing Motif |

|---|---|

| 3-methyl-1H-indazole | Hydrogen-bonded dimers |

| 3-trifluoromethyl-1H-indazole | Catemers (helical) |

| 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole | Catemers (helical) |

Computational Chemistry and in Silico Modeling of 5,6 Difluoro 1h Indazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. By calculating the electron density, DFT can accurately predict molecular properties. For 5,6-Difluoro-1H-indazol-3-amine, DFT calculations are employed to determine its most stable three-dimensional conformation (optimized geometry) and to analyze its electronic characteristics.

Methodologies such as the B3LYP functional combined with basis sets like 6-311G(d,p) or TZVP are commonly used for such calculations on heterocyclic compounds. bohrium.commdpi.comnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The optimized geometry is the conformation with the lowest potential energy. While specific studies on this compound are not widely published, data from related fluorinated and non-fluorinated indazoles show that the indazole ring system is nearly planar. nih.gov The fluorine substitutions at positions 5 and 6 are expected to influence the electronic distribution and bond lengths within the benzene (B151609) ring moiety due to their high electronegativity. Theoretical calculations for related molecules show that methods like the full potential linear augmented plane wave can yield bond lengths and angles that are in better agreement with experimental solid-state data than methods that model the molecule in a gaseous phase. nih.gov

Table 1: Predicted Optimized Geometric Parameters for Indazole Scaffolds (Illustrative) Note: This table is illustrative and based on typical parameters for indazole rings found in computational studies. Actual values for this compound would require specific DFT calculation.

| Parameter | Typical Value (Å or °) | Computational Method Reference |

|---|---|---|

| N1-N2 Bond Length | ~1.35 Å | B3LYP/6-311G nih.gov |

| N2-C3 Bond Length | ~1.32 Å | B3LYP/6-311G nih.gov |

| C3-C3a Bond Length | ~1.44 Å | B3LYP/6-311G nih.gov |

| C5-F Bond Length | ~1.36 Å | MP2/6-311G |

| C6-F Bond Length | ~1.36 Å | MP2/6-311G |

| N1-N2-C3 Angle | ~112° | B3LYP/6-311G nih.gov |

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analyses are critical computational tools derived from DFT calculations that help predict a molecule's reactivity.

The MESP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red or orange), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the MESP would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the amino group, indicating their role as hydrogen bond acceptors or sites for electrophilic interaction. researchgate.net The fluorine atoms create a strong electron-withdrawing effect, which would influence the potential across the benzene portion of the scaffold. researchgate.net

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ufla.br The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the indazole ring system, while the LUMO may be distributed across the fluorinated benzene ring. The fluorine substituents would lower the energy of the LUMO, potentially affecting the molecule's electronic transition properties and reactivity.

Table 2: Predicted Frontier Molecular Orbital (FMO) Properties (Illustrative) Note: Values are illustrative based on related heterocyclic compounds. mdpi.comnih.gov

| Property | Predicted Value/Location | Significance |

|---|---|---|

| HOMO Energy | ~ -6.3 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV | Correlates with chemical reactivity and stability |

| HOMO Localization | Amino group, Pyrazole ring | Site of electrophilic attack |

| LUMO Localization | Fluorinated benzene ring | Site of nucleophilic attack |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of ligand-protein interactions. Derivatives of 1H-indazol-3-amine have been extensively studied as inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor (FGFR). nih.gov

In a typical docking simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then placed into the active site of the protein, and a scoring function is used to calculate the binding affinity (often expressed in kcal/mol). The simulation identifies the most stable binding pose and the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. The 1H-indazole-3-amine scaffold is recognized as an effective hinge-binding fragment in kinases. nih.gov The amino group and ring nitrogens can form critical hydrogen bonds with the protein's hinge region, while the fluorinated benzene ring can engage in hydrophobic or halogen-bonding interactions in a deeper pocket.

Table 3: Example Molecular Docking Results for an Indazole Derivative with a Kinase Target (e.g., FGFR1) Note: This table represents typical interactions observed for indazole-based kinase inhibitors. nih.gov

| Parameter | Observation | Protein Target (PDB ID Example) |

|---|---|---|

| Binding Energy | -7.0 to -9.0 kcal/mol | FGFR1 (e.g., 4V04) |

| Hydrogen Bonds | Amino group with backbone carbonyl of Ala; N1-H with backbone carbonyl of Glu | FGFR1 Hinge Region |

| Hydrophobic Interactions | Indazole ring with Val, Leu, Ile residues | Hydrophobic pocket |

| Key Interacting Residues | Glu531, Ala532, Val539, Leu630 | FGFR1 Active Site |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic movements of the system over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the dynamics of their interactions.

An MD simulation typically starts with the best-docked pose from a molecular docking study. The complex is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectories of atoms over a period of nanoseconds to microseconds. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein, which assesses the stability of the complex over time. A stable RMSD suggests a stable binding mode. ajchem-a.com Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein. Furthermore, MD can confirm the persistence of key hydrogen bonds and other interactions predicted by docking. For a compound like this compound bound to a kinase, MD simulations would be crucial to ensure that the critical hinge interactions are maintained throughout the simulation, confirming it as a stable inhibitor. nih.gov

Table 4: Typical Parameters and Outputs of an MD Simulation Note: This table provides a general overview of a typical MD simulation setup and analysis for a ligand-protein complex. ajchem-a.comresearchgate.net

| Parameter/Analysis | Typical Setting/Value | Purpose |

|---|---|---|

| Simulation Time | 100 ns | To observe the dynamic stability and interactions. |

| Force Field | CHARMM36, AMBER | Defines the potential energy of the system. |

| RMSD Analysis | Plot of RMSD vs. Time | To assess the stability of the ligand's binding pose. |

| RMSF Analysis | Plot of RMSF vs. Residue Number | To identify flexible regions of the protein. |

| Hydrogen Bond Analysis | Occupancy (%) over Time | To confirm the stability of key hydrogen bonds. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Indazole-Based Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. aboutscience.eu For a series of fluorinated indazole derivatives, a QSAR model can be built to predict the activity of new, unsynthesized analogs, thus prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

To build a QSAR model, a dataset of compounds with known activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular weight), electronic (e.g., dipole moment), and topological (e.g., connectivity indices) features. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to generate an equation that correlates the descriptors with the activity. jbclinpharm.org For fluorinated indazole scaffolds, important descriptors might include those related to hydrophobicity (logP), electronic effects of the fluorine atoms (e.g., Hammett constants), and steric bulk of substituents. The resulting model, once validated, can guide the design of more potent and selective compounds. nih.gov

Table 5: Common Descriptors Used in QSAR Models for Indazole Scaffolds Note: This table lists examples of descriptors that could be used to build a QSAR model for fluorinated indazole derivatives. aboutscience.eujbclinpharm.org

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Steric/Topological | Molecular Weight, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |

| Constitutional | Number of H-bond donors/acceptors | Potential for specific interactions |

Biological Activity and Mechanistic Investigations of 5,6 Difluoro 1h Indazol 3 Amine Derivatives

Anti-proliferative and Anti-tumor Activities of Fluorinated Indazole-3-amine Derivatives.nih.govnih.govrsc.org

Derivatives of 1H-indazol-3-amine have demonstrated significant potential as anti-cancer agents, with several compounds progressing into clinical trials or receiving FDA approval. nih.govnih.govrsc.org The 1H-indazole-3-amine structure is recognized as an effective component for binding to the hinge region of protein kinases, a critical interaction for inhibiting their activity. nih.gov The addition of fluorine atoms to this scaffold is a strategic approach to improve pharmacological properties. nih.govmdpi.com

Inhibition of Key Kinase Pathways (e.g., Fibroblast Growth Factor Receptor (FGFR), Bcr-Abl, Anaplastic Lymphoma Kinase (ALK)).nih.govnih.govnih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cancer development and progression, making it a key target for cancer therapy. nih.gov Researchers have developed potent FGFR inhibitors based on the 1H-indazol-3-amine scaffold. nih.govnih.gov In one study, a derivative, compound 2a , which incorporates a 2,6-difluoro-3-methoxyphenyl group, demonstrated potent inhibition of FGFR1 and FGFR2 with IC₅₀ values of less than 4.1 nM and 2.0±0.8 nM, respectively. nih.gov This compound also showed significant anti-proliferative effects against KG1 and SNU16 cell lines, with IC₅₀ values of 25.3±4.6 nM and 77.4±6.2 nM. nih.gov Another study identified compound 7n , featuring a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, as a potent FGFR1 inhibitor with an IC₅₀ of 15.0 nM. researchgate.net Further optimization led to compound 7r , which exhibited even greater potency against FGFR1 with an IC₅₀ of 2.9 nM and a cellular IC₅₀ of 40.5 nM. researchgate.net

Bcr-Abl Inhibition: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a primary therapeutic strategy. nih.govtandfonline.com A diarylamide 3-aminoindazole derivative, AKE-72 , has been identified as a potent pan-Bcr-Abl inhibitor, effective against both the wild-type and the imatinib-resistant T315I mutant forms of the kinase. nih.govtandfonline.com AKE-72 displayed IC₅₀ values of less than 0.5 nM against Bcr-AblWT and 9 nM against the Bcr-AblT315I mutant. nih.govtandfonline.com This compound also demonstrated strong anti-leukemic activity against the K-562 cell line and inhibited the proliferation of Ba/F3 cells expressing both native and mutant Bcr-Abl. nih.govtandfonline.com The indazole ring of these inhibitors plays a crucial role in binding to the ATP binding site of the Abl kinase. nih.gov

Anaplastic Lymphoma Kinase (ALK) Inhibition: Anaplastic Lymphoma Kinase (ALK) is another important target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). nih.govmdpi.comnih.gov While specific data on 5,6-difluoro-1H-indazol-3-amine derivatives as ALK inhibitors is limited in the provided context, the development of second and third-generation ALK inhibitors highlights the ongoing effort to overcome resistance to earlier drugs like crizotinib. nih.govmdpi.comnih.gov For instance, a fluoroethyl analogue of crizotinib, compound 1 , showed an IC₅₀ of 7.5 μM in ALK-positive H2228 cells. nih.gov Another derivative, compound 4 , a fluoroethyl analogue of alectinib, was highly potent with an IC₅₀ of 10 nM. nih.gov

Interactive Table: Kinase Inhibitory Activity of Indazole Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (nM) |

|---|---|---|---|---|

| 2a | FGFR1 | < 4.1 | KG1 | 25.3 ± 4.6 |

| FGFR2 | 2.0 ± 0.8 | SNU16 | 77.4 ± 6.2 | |

| 7n | FGFR1 | 15.0 | - | 642.1 |

| 7r | FGFR1 | 2.9 | - | 40.5 |

| AKE-72 | Bcr-AblWT | < 0.5 | K-562 | GI₅₀ < 10, TGI = 154 |

| Bcr-AblT315I | 9 | Ba/F3 (T315I) | - | |

| Cmpd 1 | ALK | - | H2228 | 7500 |

| Cmpd 4 | ALK | - | H2228 | 10 |

Modulation of Cellular Apoptosis and Cell Cycle Progression (e.g., p53/MDM2 Pathway).nih.govnih.gov

The tumor suppressor protein p53 plays a critical role in preventing cancer development, and its activity is negatively regulated by the MDM2 protein. nih.govyoutube.com Disrupting the p53-MDM2 interaction is a promising strategy for cancer therapy. nih.govnih.gov One study reported that an indazole derivative, compound 6o , could induce apoptosis and affect the cell cycle in K562 human chronic myeloid leukemia cells. nih.govnih.gov This compound was found to potentially inhibit members of the Bcl2 family and the p53/MDM2 pathway in a concentration-dependent manner. nih.govnih.gov Treatment of K562 cells with compound 6o led to an increase in the G0/G1 phase cell population and a decrease in the S phase population, indicating cell cycle arrest. nih.gov The study concluded that compound 6o disrupts the balance of p53 protein levels by affecting the expression of p53 and MDM2, ultimately leading to apoptosis. nih.gov

Role of Fluorine Substitution in Enhancing Biological Potency and Selectivity.nih.govmdpi.commdpi.com

The incorporation of fluorine atoms into drug molecules can significantly enhance their biological properties. nih.govmdpi.commdpi.com Fluorine substitution can increase metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govnih.gov In the context of indazole derivatives, fluorine has been shown to improve potency and selectivity. nih.govnih.gov For example, the presence of fluorine at the C6 position of the indazole ring in a ROCK1 inhibitor significantly enhanced its potency (IC₅₀ of 14 nM) compared to the C4 substituted analogue (IC₅₀ of 2500 nM) and also improved its oral bioavailability. nih.gov The strategic placement of fluorine can lead to favorable interactions with the target protein, as seen in fluorinated thrombin inhibitors which showed a five-fold stronger binding affinity than their non-fluorinated counterparts. nih.gov The electron-withdrawing nature of fluorine can also increase the cytotoxic activity of a compound. mdpi.com

Antimicrobial Properties of Indazole Derivatives.researchgate.netmdpi.comexlibrisgroup.com

Indazole derivatives have been investigated for their potential as antimicrobial agents, showing activity against bacteria and viruses. researchgate.netmdpi.comnih.gov

Antibacterial Efficacy and Spectrum of Activity.mdpi.comexlibrisgroup.commdpi.com

Indazole derivatives have emerged as a novel class of inhibitors targeting bacterial DNA gyrase B (GyrB), a clinically validated target for antibacterial drugs. exlibrisgroup.comnih.gov These compounds have demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.gov Some 2H-indazole derivatives have also shown activity against various Gram-positive and Gram-negative bacterial strains. mdpi.com For instance, a series of N-methyl-3-aryl indazoles were found to be effective against Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. researchgate.net

Interactive Table: Antibacterial Activity of Indazole Derivatives

| Compound Class | Target Organism | Mechanism of Action |

|---|---|---|

| Indazole Derivatives | Gram-positive pathogens (MRSA, S. pneumoniae, E. faecium, E. faecalis) | Gyrase B Inhibition |

| N-methyl-3-aryl indazoles | X. campestris, B. cereus, E. coli, B. megaterium | Not Specified |

Antiviral Potential (e.g., HIV Capsid Inhibition) through Related Indazole Scaffolds.nih.govdoi.orgnih.gov

The HIV capsid is an essential protein for viral replication, playing critical roles in both the early and late stages of the viral life cycle, making it an attractive target for antiretroviral drugs. nih.gov While direct evidence for this compound derivatives as HIV capsid inhibitors is not detailed in the provided search results, related indazole scaffolds have shown promise in HIV inhibition. nih.govdoi.org A new oxazole (B20620) scaffold with an indazole component was identified as a potent HIV-1 inhibitor with an EC₅₀ of 0.42 μM. nih.gov To address solubility issues with these compounds, N-acyloxymethyl prodrugs of indazoles were developed, showing increased aqueous solubility and susceptibility to enzymatic hydrolysis. nih.gov Computational studies have also suggested that certain indazole-pyrone hybrids may have high binding affinity to viral targets of both HIV and Coronaviruses. doi.org

Enzyme Inhibition and Receptor Binding Studies for Indazole Derivatives

Derivatives of the 1H-indazol-3-amine scaffold have been extensively studied as inhibitors of a wide range of enzymes, particularly protein kinases, which play a critical role in cellular signaling pathways. nih.gov The versatility of the indazole nucleus allows for diverse substitutions, leading to compounds with potent and selective inhibitory activities against various biological targets. nih.gov

For instance, a series of 1H-indazol-3-amine derivatives have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.govdntb.gov.ua Other derivatives have shown potent inhibitory activity against Bcr-Abl, including the T315I mutant which is resistant to some standard therapies. nih.gov The indazole scaffold has also been utilized in the development of inhibitors for Mcl-1 and BCL-2, proteins that regulate apoptosis (programmed cell death). nih.gov

Further research has demonstrated the activity of 3-aminoindazole derivatives against Anaplastic Lymphoma Kinase (ALK), another important target in cancer therapy. nih.gov The broad applicability of this scaffold is highlighted by its use in developing inhibitors for Pim kinases and filamentous temperature-sensitive protein Z (FtsZ). nih.gov

The potency of these indazole derivatives is quantified by their binding affinities, typically expressed as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Several studies have reported the IC₅₀ values for various 1H-indazol-3-amine derivatives against their respective targets. For example, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising FGFR1 inhibitor with an IC₅₀ of 15.0 nM. nih.gov In the context of Bcr-Abl inhibition, one derivative demonstrated potent activity with IC₅₀ values of 0.014 µM against the wild-type enzyme and 0.45 µM against the resistant T315I mutant. nih.gov

Another derivative, Entrectinib, which is based on the 3-aminoindazole structure, showed high activity against anaplastic lymphoma kinase (ALK) with an IC₅₀ value of 12 nM. nih.gov Derivatives targeting FGFR1-3 have been identified with IC₅₀ values ranging from 0.8 to 90 µM. nih.gov

Below is a table summarizing the inhibitory activities of selected 1H-indazol-3-amine derivatives.

| Derivative | Target Enzyme | IC₅₀ Value |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 nM nih.gov |

| Bcr-Abl Inhibitor (Compound 89) | Bcr-AblWT | 0.014 µM nih.gov |

| Bcr-Abl Inhibitor (Compound 89) | Bcr-AblT315I | 0.45 µM nih.gov |

| Entrectinib (Compound 127) | ALK | 12 nM nih.gov |

| FGFR Inhibitor (Compound 101) | FGFR1 | 69.1 ± 19.8 nM nih.gov |

| FGFR Inhibitor (Compound 106) | FGFR1 | 2.0 ± 0.4 µM nih.gov |

| FGFR Inhibitor (Compound 106) | FGFR2 | 0.8 ± 0.3 µM nih.gov |

| FGFR Inhibitor (Compound 106) | FGFR3 | 4.5 ± 1.6 µM nih.gov |

Elucidation of Molecular Mechanisms of Action for Fluorinated Indazole-3-amine Derivatives

The fluorinated indazole-3-amine core structure serves as a foundation for designing molecules that can selectively interact with specific biological targets. The electron-withdrawing nature of the fluorine atoms can influence the electronic profile of the indazole ring, potentially enhancing binding interactions and other pharmacological properties. mdpi.com

Molecular docking studies have provided insights into the binding modes of these derivatives. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, capable of forming crucial hydrogen bonds with the backbone of protein kinases. nih.govsemanticscholar.org

In the case of a Bcr-Abl inhibitor, docking studies indicated that it binds in a manner similar to the established drug Imatinib. nih.gov For an FtsZ inhibitor, molecular docking revealed that the fluorine atom and a carbonyl oxygen atom of the derivative formed hydrogen bonds with the hydroxyl hydrogens of specific amino acid residues, namely TYR58 and TRP173. nih.gov This highlights the direct role of the substituents on the indazole core in mediating protein-ligand interactions.

By inhibiting key enzymes like kinases, indazole derivatives can disrupt cellular signaling pathways that are often hyperactive in diseases like cancer. nih.gov For example, inhibiting FGFR or Bcr-Abl directly interferes with pathways that promote cell proliferation and survival. nih.gov

Some indazole derivatives have been shown to induce apoptosis. researchgate.net One study found that a specific derivative, compound 6o, may trigger apoptosis and affect the cell cycle by inhibiting members of the Bcl-2 family and interfering with the p53/MDM2 pathway. nih.govresearchgate.net This was evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net

Furthermore, analysis of the cell cycle in K562 leukemia cells treated with this derivative showed an arrest in the G0/G1 phase, preventing the cells from progressing to the DNA synthesis (S) phase. nih.gov This demonstrates that the indazole scaffold can be a platform for developing compounds that perturb multiple critical cellular processes involved in cancer progression. nih.govresearchgate.net Overexpression of anti-apoptotic BCL-2 proteins is linked to the development of various cancers, and inhibiting these proteins can provide a therapeutic advantage. nih.gov

Structure Activity Relationship Sar Studies of 5,6 Difluoro 1h Indazol 3 Amine Derivatives

Impact of Fluorine Position and Number on Biological Potency and Selectivity

The position and number of fluorine atoms on the indazole ring are critical determinants of a derivative's biological activity. Fluorine's high electronegativity and small size allow it to modulate the electronic environment of the aromatic system and form specific interactions with protein residues, significantly impacting potency and selectivity. nih.gov

For instance, in the development of Rho kinase (ROCK1) inhibitors, the placement of fluorine at the C6 position of the indazole ring (compound 52) led to a dramatic enhancement in inhibitory potency (IC₅₀ of 14 nM) compared to its C4-fluoro counterpart (compound 51, IC₅₀ of 2500 nM). nih.gov This highlights the sensitivity of the biological target to the precise location of the fluorine substituent. Similarly, studies on 3-guanidyl-indazole derivatives as F₁F₀-ATPase inhibitors have shown that monofluorinated compounds can exhibit potent enzymatic inhibition and cytotoxicity against cancer cell lines. nih.gov

Furthermore, the introduction of fluorine can significantly boost the potency of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The difluoro-substituted compound 17a-b demonstrated a nearly 7- and 13-fold improvement in potency against the wild-type reverse transcriptase enzyme compared to its non-fluorinated analog. nih.gov This underscores the power of fluorine substitution in optimizing antiviral activity. The strategic placement of fluorine atoms can lead to favorable interactions within the binding pocket of the target protein, such as the close contact observed between a fluorine atom and the H–Cα–C=O moiety of Asn98 in thrombin. nih.gov

The following table summarizes the impact of fluorine substitution on the biological activity of various indazole derivatives:

| Compound | Target | Fluorine Position | IC₅₀/EC₅₀ | Reference |

| 51 | ROCK1 | C4 | 2500 nM | nih.gov |

| 52 | ROCK1 | C6 | 14 nM | nih.gov |

| 17a-b | Reverse Transcriptase | C5 | 50 nM and 25 nM | nih.gov |

| 41j | CB2 Receptor | C4 | 21.0 nM (EC₅₀) | nih.gov |

| 42 | Human Neutrophil Elastase | C5 | 0.1 µM | nih.gov |

| 43a-m | Spleen Tyrosine Kinase (Syk) | C7 | 10-50 nM | nih.gov |

Effect on Metabolic Stability and Bioavailability

A key advantage of incorporating fluorine into drug candidates is the potential to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can lead to a longer half-life in the body and improved bioavailability.

For example, the 6-fluoroindazole derivative 52 not only showed high potency as a ROCK1 inhibitor but also exhibited a remarkable oral bioavailability of 61%. nih.gov This demonstrates a direct link between fluorination and improved pharmacokinetic properties. In the development of mineralocorticoid receptor antagonists, a 6-fluoroindazole compound, 26 , was synthesized and found to be a potent antagonist with excellent metabolic stability. nih.gov Similarly, research on indole (B1671886) derivatives has shown that introducing electron-withdrawing groups, such as fluorine, at the 3-position can increase metabolic stability. nih.gov

The improved metabolic profile of fluorinated compounds often translates to a more favorable dosing regimen and sustained therapeutic effect.

Modulation of Lipophilicity and Membrane Permeability

Lipophilicity, the measure of a compound's ability to dissolve in fats and oils, is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Fluorine substitution can significantly alter a molecule's lipophilicity, thereby affecting its ability to cross cell membranes. nih.govnih.gov

Generally, the introduction of fluorine increases lipophilicity. This can enhance a compound's ability to partition into the lipid bilayer of cell membranes, a crucial step for reaching intracellular targets. nih.gov Studies have shown a strong correlation between the octanol-water partition coefficient (logP), a measure of lipophilicity, and the membrane molar partitioning coefficient (logKₚ). nih.gov This indicates that even subtle changes in lipophilicity due to fluorination can have a tangible impact on membrane permeability. nih.govnih.gov

However, the relationship is not always linear. The position of the fluorine atom can have nuanced effects on how the molecule interacts with the anisotropic environment of a cell membrane, which differs from the isotropic nature of octanol. nih.gov Therefore, while fluorination is a valuable tool for modulating lipophilicity, a careful, case-by-case evaluation is necessary to optimize membrane permeability for a given biological target.

Importance of the Indazole Heterocyclic Core in Molecular Recognition

The indazole heterocycle is a privileged scaffold in medicinal chemistry, serving as a crucial anchor for binding to a wide array of biological targets. nih.govnih.gov Its bicyclic structure, composed of a fused benzene (B151609) and pyrazole (B372694) ring, provides a rigid framework that can be appropriately functionalized to achieve specific molecular recognition. nih.gov

The nitrogen atoms of the indazole ring are key players in forming hydrogen bonds with amino acid residues in the active site of proteins. For instance, in the inhibition of FGFR1, the N-H of the indazole ring forms a hydrogen bond with the glutamate (B1630785) residue (Glu562), while a nitrogen atom of the indazole ring interacts with an alanine (B10760859) residue (Ala564). nih.gov Similarly, in the inhibition of Aurora kinases, the indazole core binds to the hinge residues Glu211 and Ala213. nih.gov

The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in many biologically active molecules. nih.gov The ability of the indazole core to engage in these critical hydrogen bonding interactions often makes it an essential pharmacophore for inhibitory activity. nih.gov This has been demonstrated in the development of inhibitors for various kinases, where the indazole moiety is a recurring feature in potent and selective compounds. nih.gov

Contribution of Substituents at the N1-Nitrogen, C3-Amine, and Aromatic Ring Positions to Activity Profiles

While the 5,6-difluoro-1H-indazole core provides a foundational structure, the substituents at other positions, namely the N1-nitrogen, the C3-amine, and other positions on the aromatic ring, play a pivotal role in fine-tuning the activity and selectivity of the derivatives. mdpi.com

N1-Nitrogen: Substitution at the N1 position of the indazole ring can significantly impact potency. For example, in the development of EZH1/2 inhibitors, it was found that various substituents at the N-1 position had a more pronounced effect on EZH1 potency compared to EZH2 potency, highlighting a path to achieving selectivity. nih.gov

C3-Amine: The C3-amine group is a common feature in many biologically active indazole derivatives and serves as a versatile point for introducing further diversity. researchgate.netnih.gov The 1H-indazol-3-amine structure is recognized as an effective hinge-binding fragment. nih.gov For instance, in the drug Linifanib, this moiety effectively binds to the hinge region of tyrosine kinases. nih.gov Modifications at this position, such as the introduction of carbohydrazide (B1668358) moieties, have been shown to be crucial for strong inhibitory activity against enzymes like IDO1. nih.gov

The following table illustrates the influence of substituents on the activity of indazole derivatives:

| Compound Class | Key Substituent Positions | Impact on Activity | Reference |

| IDO1 Inhibitors | C4 and C6 | Crucial for inhibitory activity | nih.gov |

| EZH1/2 Inhibitors | N1 | Stronger effect on EZH1 potency | nih.gov |

| Bcr-Abl Inhibitors | C3-amine derivatives | Potent inhibition of wild-type and mutant forms | nih.gov |

| FGFR Inhibitors | C6-aryl group | Essential for potent enzymatic and antiproliferative activities | nih.gov |

Principles of Rational Design for Optimizing Fluorinated Indazole Derivatives

The optimization of fluorinated indazole derivatives into clinical candidates relies on the principles of rational drug design, which involves a systematic and iterative process of designing, synthesizing, and testing new analogs. elsevierpure.comnih.govnih.gov

A key aspect of this process is understanding the three-dimensional structure of the target protein, often obtained through X-ray crystallography or computational modeling. This structural information allows medicinal chemists to visualize the binding pocket and design modifications to the indazole scaffold that will enhance binding affinity and selectivity. For example, molecular docking studies of FGFR1 inhibitors revealed how ethoxy and iso-propoxy groups could fill a hydrophobic cavity, leading to high potency. nih.gov

Computational methods, such as Density Functional Theory (DFT), are also employed to predict the electronic properties and reactivity of designed molecules. nih.gov This can help in understanding the interactions between the fluorinated indazole and the target, as well as predicting potential metabolic liabilities.

Late-stage functionalization, a technique that allows for the modification of complex molecules at a late stage of the synthesis, has emerged as a powerful tool for rapidly diversifying advanced pharmaceutical intermediates. nih.gov This approach, combined with high-throughput experimentation, can accelerate the discovery of optimized fluorinated indazole derivatives with improved potency and pharmacokinetic profiles. nih.gov The rational design process is a continuous cycle of design, synthesis, and evaluation, ultimately leading to the identification of drug candidates with the desired therapeutic properties.

Role As a Key Synthetic Intermediate in Modern Medicinal Chemistry

Utility in the Construction of Diverse Biologically Active Molecules

The versatility of 5,6-Difluoro-1H-indazol-3-amine as a building block is evident in its application in synthesizing molecules with a range of therapeutic-relevant activities. The indazole nucleus is a well-established pharmacophore, and the addition of difluoro substituents at the 5 and 6 positions enhances its drug-like properties. chemrxiv.org The 3-amino group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities and the exploration of vast chemical space. mdpi.com

This strategic placement of functional groups facilitates the construction of complex molecular architectures. For instance, the amino group can readily undergo a variety of chemical transformations, including acylation, alkylation, and arylation, to generate a library of derivatives. These derivatives have been investigated for their potential as kinase inhibitors, a class of drugs that has revolutionized cancer treatment. nih.gov

Strategic Significance as a Precursor for Advanced Pharmaceutical Scaffolds

The this compound core is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is repeatedly found in successful drugs. researchgate.net Its significance stems from the ability of the difluorinated indazole moiety to engage in specific interactions with biological targets, often leading to improved potency and selectivity.

The fluorine atoms at the 5 and 6 positions play a crucial role in this regard. Fluorine is a highly electronegative atom that can alter the electronic properties of the molecule, influencing its acidity, basicity, and ability to form hydrogen bonds. chemrxiv.org These modifications can lead to enhanced binding affinity for the target protein and improved metabolic stability, resulting in a more effective and longer-lasting drug.

A notable example of the strategic importance of this scaffold is in the development of tyrosine kinase inhibitors. nih.gov Many of these inhibitors feature a substituted indazole core that mimics the hinge-binding region of ATP, the natural substrate for kinases. The specific substitution pattern on the indazole ring, often facilitated by the 3-amino group of the precursor, is critical for achieving high potency and selectivity for the target kinase.

Importance of the 5,6-Difluoroindazole Moiety in Contemporary Drug Discovery Programs

The 5,6-difluoroindazole moiety is a key component in a number of contemporary drug discovery programs, particularly in the areas of oncology and immunology. Its unique combination of structural and electronic properties makes it an attractive starting point for the design of novel therapeutics.

The development of potent and selective inhibitors of various protein kinases remains a major focus of drug discovery efforts. The 5,6-difluoroindazole scaffold has proven to be a valuable platform for the design of such inhibitors. For example, derivatives of this compound have shown promising activity against a range of kinases implicated in cancer and inflammatory diseases.

The table below highlights some of the key research findings related to the biological activities of derivatives of this compound.

| Derivative Class | Target | Therapeutic Area | Key Findings |

| N-Aryl-5,6-difluoro-1H-indazol-3-amines | Tyrosine Kinases | Oncology | Potent and selective inhibition of various cancer-related kinases. nih.gov |

| 3-Aminoindazole amides | p53/MDM2 pathway | Oncology | Induction of apoptosis in cancer cells. researchgate.netnih.govnih.gov |

| Substituted Indazoles | Various | Diverse | Broad range of biological activities, including anti-inflammatory and anti-viral properties. mdpi.comnih.gov |

The continued exploration of the chemical space around the 5,6-difluoroindazole core is expected to yield new and improved drug candidates in the years to come. The versatility of this compound as a synthetic intermediate ensures its enduring importance in the field of medicinal chemistry.

Q & A

Q. What are the common synthetic routes for preparing 5,6-Difluoro-1H-indazol-3-amine, and what are the critical reaction parameters to control?

Methodological Answer: Synthesis typically involves cyclization of fluorinated precursors with hydrazine derivatives. A representative method includes:

- Step 1: Reacting 5,6-difluoro-2-nitrobenzaldehyde with hydrazine hydrate in dimethylformamide (DMF) under reflux to form the indazole core .

- Step 2: Reducing the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite .

Critical Parameters: - Temperature control during cyclization (70–90°C) to avoid side reactions.

- Purification: Recrystallization from DMF or column chromatography to isolate the pure amine .

Q. How do the positions of fluorine substituents (5,6 vs. other positions) influence the physicochemical properties of 1H-indazol-3-amine derivatives?

Methodological Answer: Fluorine’s electron-withdrawing effects and steric placement significantly alter properties:

- Electronic Effects: 5,6-Difluoro substitution increases ring electron deficiency, enhancing reactivity in nucleophilic aromatic substitution (SNAr) compared to mono-fluoro or non-fluoro analogs .

- Solubility: LogP values decrease with fluorine substitution, improving aqueous solubility (e.g., 5,6-difluoro derivative: LogP ≈ 1.8 vs. 6-chloro analog: LogP ≈ 2.3) .

- Bioactivity: Positional isomers (e.g., 4,6-difluoro vs. 5,6-difluoro) show varied binding to kinase targets due to altered hydrogen-bonding interactions .

Q. Comparative Table of Substituent Effects

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- ¹⁹F NMR: Directly identifies fluorine environments (δ ≈ -110 to -120 ppm for aromatic F) and confirms substitution pattern .

- ¹H NMR: Distinguishes NH₂ protons (δ 5.2–5.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .

- LC-MS: Verifies molecular ion [M+H]⁺ at m/z 170.1 and detects impurities (e.g., dehalogenated byproducts) .

- X-ray Crystallography: Resolves positional isomers (e.g., 5,6- vs. 4,6-difluoro) via bond angles and fluorine placement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?

Methodological Answer:

- Targeted Modifications: Introduce substituents at N1 or C7 to modulate steric/electronic profiles. For example:

- Activity Profiling: Compare IC₅₀ values against kinase panels (e.g., JAK2, EGFR) to identify selectivity trends .

Q. What strategies can mitigate instability issues observed in this compound during in vitro assays?

Methodological Answer:

- Storage Conditions: Store at -20°C under argon to prevent oxidation and hydrolysis .

- Buffered Solutions: Use pH 7.4 phosphate buffer with 1% DMSO to maintain solubility and stability during assays .

- Stabilizing Additives: Include 0.1% BSA or cyclodextrins to reduce non-specific binding and aggregation .

Q. How do solvent and pH conditions affect the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity by stabilizing transition states. For example, DMF increases reaction rates by 3× compared to THF .

- pH Optimization: Basic conditions (pH > 9) deprotonate the NH₂ group, increasing nucleophilicity for C3 modifications .

- Case Study: Suzuki coupling with aryl boronic acids achieves 85% yield in DMF/H₂O (9:1) at pH 10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.